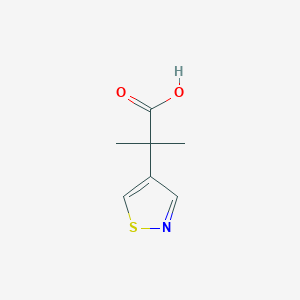

2-(Isothiazol-4-YL)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

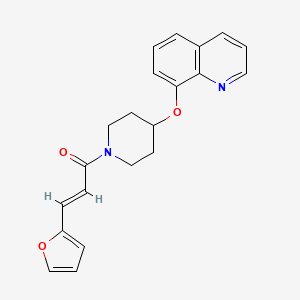

“2-(Isothiazol-4-yl)acetic acid” is a chemical compound with the molecular formula C5H5NO2S. It has a molecular weight of 143.16 . It is used in research and is a part of the heterocyclic building blocks and aromatic heterocycles .

Synthesis Analysis

The synthesis of isothiazoles, including “2-(Isothiazol-4-yl)acetic acid”, involves metalation chemistry. Examples of ring metalation, lateral metalation, and utilization of metalated isothiazoles in transition metal-catalyzed coupling reactions are presented .Molecular Structure Analysis

The molecular structure of “2-(Isothiazol-4-yl)acetic acid” consists of a five-membered isothiazole ring attached to an acetic acid group .Chemical Reactions Analysis

The chemical reactions involving isothiazoles such as “2-(Isothiazol-4-yl)acetic acid” include ring metalation and lateral metalation. These reactions are often used in transition metal-catalyzed coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(Isothiazol-4-yl)acetic acid” include a molecular weight of 143.16 and a molecular formula of C5H5NO2S . Other specific properties like boiling point were not available in the sources I found .Scientific Research Applications

Efficient Synthesis of Potent Agonists

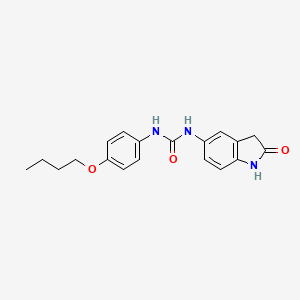

One significant application involves the efficient synthesis of compounds like 2-{4-[({4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid, a potent PPARpan agonist. This synthesis showcases the versatility of isothiazole derivatives in pharmaceutical chemistry for developing drugs targeting peroxisome proliferator-activated receptors (PPARs), which play crucial roles in the regulation of cellular differentiation, development, and metabolism (metabolism of lipids, glucose, and amino acids) (Guo et al., 2006).

Solid Phase Peptide Synthesis

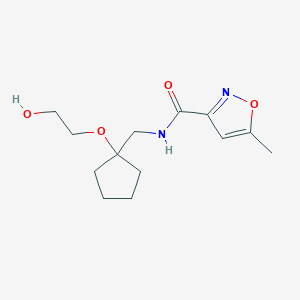

Another application is found in the solid-phase synthesis of peptidotriazoles, where 2-azido-2-methylpropanoic acid acts as a precursor. This process involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, demonstrating the compound's utility in creating diversified peptides with potential therapeutic applications (Tornøe, Christensen, & Meldal, 2002).

Biofuel Production

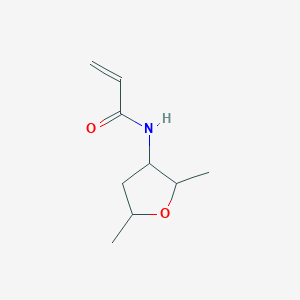

In biofuel research, engineered strains of Escherichia coli have been developed to produce 2-methylpropan-1-ol (isobutanol) anaerobically at theoretical yields using a modified amino acid pathway. The research underlines the importance of isothiazole derivatives in renewable energy sources, demonstrating their potential in creating biofuels from glucose, which could significantly impact the energy sector (Bastian et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which include at21227, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, including AT21227, are known to interact with various biological targets, leading to a range of effects . The thiazole ring in these compounds is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of AT21227.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of AT21227.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets of AT21227.

Properties

IUPAC Name |

2-methyl-2-(1,2-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-11-4-5/h3-4H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXTVGNHPARVNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782514-67-3 |

Source

|

| Record name | 2-methyl-2-(1,2-thiazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2870109.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)

![1-[(3-Chlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B2870119.png)

![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)